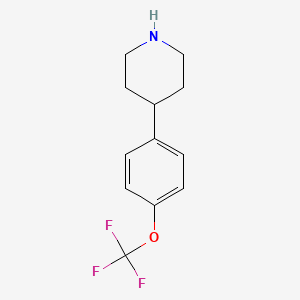

4-(4-(Trifluoromethoxy)phenyl)piperidine

Descripción general

Descripción

“4-(4-(Trifluoromethoxy)phenyl)piperidine” is a chemical compound with the CAS Number: 1004618-85-2 . It has a molecular weight of 281.71 . The compound is typically stored in an inert atmosphere at room temperature . It is a solid substance .

Synthesis Analysis

The synthesis of “this compound” derivatives has been reported in the literature . The synthesis involves the reactions of TFMP by nucleophilic substitution with a variety of alkylating agents by N-alkylation .Molecular Structure Analysis

The linear formula of “this compound” is C12H15ClF3NO . The InChI key is RPQOTFPZKNHYFB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is typically stored in an inert atmosphere at room temperature . The compound has a molecular weight of 281.71 .Aplicaciones Científicas De Investigación

Serotonin Uptake Inhibition

A study conducted by Corey, Reichard, and Sarshar (1993) synthesized a molecule, 4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, which is a superpositional analog of the enantiomers of fluoxetine. This compound was found to be more active than fluoxetine as an inhibitor of serotonin uptake, indicating its potential application in the development of antidepressant drugs Corey, E., Reichard, G., & Sarshar, S. (1993).

Glycosylation Reactions

Crich and Vinogradova (2007) explored the synthesis and glycosylation of a series of fluoro analogs, utilizing a 1-benzenesulfinyl piperidine/triflic anhydride system. The study sheds light on the effect of fluorine substituents on glycosylation stereoselectivity, highlighting the role of electron-withdrawing capabilities in the chemistry of sugars Crich, D., & Vinogradova, O. (2007).

Inhibitors of Soluble Epoxide Hydrolase

Research by Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the critical role of the triazine heterocycle for potency and P450 selectivity. This work illustrates the utility of fluoroaryl piperidine derivatives in developing compounds with therapeutic potential Thalji, R., McAtee, J., Belyanskaya, S., et al. (2013).

Thermal and Structural Studies

Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a compound related to 4-(4-(Trifluoromethoxy)phenyl)piperidine, providing insights into its stability, structure, and electronic properties. Such studies are essential for the application of these compounds in material science Karthik, C. S., Kumara, K., Naveen, S., et al. (2021).

Catalytic Properties in Suzuki–Miyaura Coupling Reactions

Kilic et al. (2008) investigated the catalytic properties of mononuclear PdII and trinuclear PdII complexes containing piperidine and phenyl groups in Suzuki–Miyaura coupling reactions. This study showcases the application of piperidine derivatives in facilitating chemical transformations relevant to pharmaceutical and material science Kilic, A., Yilmaz, I., Ulusoy, M., & Taş, E. (2008).

Safety and Hazards

The safety data sheet for “4-(4-(Trifluoromethoxy)phenyl)piperidine” indicates that it is hazardous . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Propiedades

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWRTKZUGCVAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611805 | |

| Record name | 4-[4-(Trifluoromethoxy)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180160-91-2 | |

| Record name | 4-[4-(Trifluoromethoxy)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

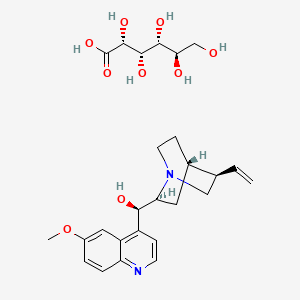

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Imidazo[4,5-C]pyridine](/img/structure/B1612231.png)

![3-[3-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1612233.png)

![2-[(2-Cyanoethyl)phenylamino]ethyl phenoxyacetate](/img/structure/B1612246.png)